molecular formula C14H9FO3 B6396859 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% CAS No. 1261946-05-7

4-Fluoro-2-(3-formylphenyl)benzoic acid, 95%

Cat. No. B6396859
CAS RN: 1261946-05-7
M. Wt: 244.22 g/mol
InChI Key: MPXHZNNCFOCZEN-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-formylphenyl)benzoic acid (4-F2-3-FPBA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C9H6FO3. It is soluble in water and has a melting point of 135-136°C. 4-F2-3-FPBA has a wide range of applications in scientific research, including biochemical and physiological studies, and is used in a variety of lab experiments.

Scientific Research Applications

4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of various compounds. In addition, 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, and to study enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, which means that it binds to the enzyme and prevents it from binding to its substrate. This can result in decreased enzyme activity and, in turn, decreased physiological effects.
Biochemical and Physiological Effects
4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in decreased drug efficacy. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, resulting in decreased protein synthesis.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water. In addition, it is relatively stable and can be stored for extended periods of time. However, 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% has some limitations. It is not very soluble in organic solvents, and it can be toxic if ingested.

Future Directions

There are a number of potential future directions for 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% research. These include further studies of its mechanism of action and its effects on protein synthesis and drug metabolism. In addition, further research could be conducted to explore the potential applications of 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% in drug development and medicinal chemistry. Finally, further studies could be conducted to explore the use of 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% as a potential therapeutic agent.

Synthesis Methods

4-Fluoro-2-(3-formylphenyl)benzoic acid, 95% can be synthesized by a two-step process. First, 4-fluorobenzaldehyde is reacted with formic acid to produce 4-fluoro-2-formylbenzoic acid. This intermediate is then reacted with phenylmagnesium bromide to produce 4-Fluoro-2-(3-formylphenyl)benzoic acid, 95%. The reaction is carried out at room temperature and is typically completed in less than one hour.

properties

IUPAC Name

4-fluoro-2-(3-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXHZNNCFOCZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688872
Record name 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-05-7
Record name 5-Fluoro-3'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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